![molecular formula C9H13NO B13603163 1-(Furan-2-yl)cyclopentan-1-amine](/img/structure/B13603163.png)
1-(Furan-2-yl)cyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Furan-2-yl)cyclopentan-1-amine is an organic compound that features a furan ring attached to a cyclopentane ring with an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Furan-2-yl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of bio-platform molecules such as furfural. This process typically uses catalytic systems under mild conditions to achieve high selectivity and low energy consumption . Another method involves the reaction of alk-1-ynyl-oxiranes in the presence of p-toluenesulfonic acid and methanol, which leads to the formation of furan derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes that utilize renewable biomass as feedstock. This approach not only ensures a sustainable supply of raw materials but also reduces the reliance on fossil resources .
Analyse Chemischer Reaktionen
Types of Reactions
1-(Furan-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(Furan-2-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, resins, and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Furan-2-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into active sites of enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furfurylamine: Another furan derivative with an amine group, used in similar applications.
2-Furoic acid: A furan derivative with a carboxylic acid group, used in the synthesis of various organic compounds.
Uniqueness
1-(Furan-2-yl)cyclopentan-1-amine is unique due to its combination of a furan ring and a cyclopentane ring with an amine group. This unique structure imparts specific chemical and biological properties that distinguish it from other furan derivatives .
Eigenschaften
Molekularformel |
C9H13NO |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-(furan-2-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H13NO/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2 |
InChI-Schlüssel |
KNFQAFZSOPKOBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(C2=CC=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.